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An In-depth Technical Guide on the Molecular Structure and Physicochemical Characteristics

of Ziprasidone

Introduction
Ziprasidone is an atypical or second-generation antipsychotic agent utilized in the

management of schizophrenia and the acute treatment of manic or mixed episodes associated

with bipolar disorder.[1][2][3] Chemically, it is a benzisothiazolyl piperazine derivative,

distinguishing it structurally from other antipsychotic classes like phenothiazines or

butyrophenones.[4][5] This guide provides a comprehensive overview of its molecular structure,

core physicochemical properties, and pharmacodynamic profile, intended for researchers,

scientists, and professionals in drug development.

Molecular and Chemical Identity
Ziprasidone's chemical structure is a hybrid, incorporating features reminiscent of both

butyrophenone antipsychotics and trazodone-like antidepressants.[6] The core structure

consists of a 1,2-benzisothiazol-3-yl group linked to a piperazine ring, which is in turn

connected via an ethyl chain to a 6-chloro-1,3-dihydro-2H-indol-2-one (oxindole) moiety.[7] This

unique assembly is fundamental to its pharmacological activity. The oral formulation is typically

the hydrochloride monohydrate salt, while the intramuscular form is the mesylate trihydrate.[1]

[5]

Caption: 2D Representation of Ziprasidone's Core Chemical Structure.
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Table 1: Chemical Identifiers and Molecular Properties of Ziprasidone

Identifier Value Reference(s)

IUPAC Name

5-{2-[4-(1,2-benzisothiazol-3-

yl)-1-piperazinyl]ethyl}-6-

chloro-1,3-dihydro-2H-indol-2-

one

[1][8][9]

CAS Number 146939-27-7 (Free Base) [1][8]

138982-67-9 (Hydrochloride

Monohydrate)
[10][11][12]

122883-93-6 (Anhydrous

Hydrochloride)
[10][11][13]

Molecular Formula C₂₁H₂₁ClN₄OS (Free Base) [1][8]

Molecular Weight 412.94 g/mol (Free Base) [1][8]

467.42 g/mol (Hydrochloride

Monohydrate)
[5][10]

Physicochemical Characteristics
Ziprasidone is a white to slightly pink powder.[10][11] It is classified as a Biopharmaceutics

Classification System (BCS) Class II compound, characterized by high permeability and low

aqueous solubility.[9][14] This low solubility is a critical factor influencing its oral bioavailability,

which is approximately 60% when taken with food.[2][9]

Quantitative Physicochemical Data
The key physicochemical parameters for Ziprasidone are summarized below.

Table 2: Physicochemical Properties of Ziprasidone
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Property Value Conditions/Notes Reference(s)

Melting Point
>300 °C

(hemihydrate)
[10][11]

304 °C [8][15]

213-215 °C [9][16]

>276 °C

(Hydrochloride

Monohydrate)

[4]

Boiling Point 554.8 ± 50.0 °C Predicted at 760 Torr [15][16][17]

pKa 13.34 ± 0.20 Predicted [9][16]

Density 1.369 ± 0.06 g/cm³ Predicted [15][16]

Solubility

Water

Practically insoluble

(~0.5 µg/mL for free

base)

[14]

~210 µg/mL

(hydrochloride salt)
[14]

DMSO Soluble

~1.2 mg/mL

(hydrochloride

hydrate); 90 mg/mL

[15][18][19]

Methanol Slightly Soluble
2.443 ± 0.052 mg/mL

(hydrochloride)
[9][16][20]

Dimethylformamide Soluble

~0.16 mg/mL

(hydrochloride

hydrate)

[18]

Solid-State Properties and Crystallography
Ziprasidone hydrochloride is known to exist in multiple crystalline forms, including a

monohydrate, hemihydrate, and an anhydrous form.[10] The crystal structure of the
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hydrochloride monohydrate has been determined using synchrotron X-ray powder diffraction.

[21][22]

Crystal System: Triclinic[22]

Space Group: P-1 (#2)[21][22]

Lattice Parameters (a, b, c): 7.250 Å, 10.987 Å, 14.072 Å[21]

Lattice Angles (α, β, γ): 83.43°, 80.59°, 87.14°[21]

In the solid state, the conformation of the Ziprasidone cation is very close to its minimum

energy conformation. The structure is stabilized by a strong hydrogen bond between the

positively charged piperazine nitrogen and the chloride anion. The water molecule further

stabilizes the crystal lattice through weaker hydrogen bonds with the chloride ion and an N–

H⋯O bond.[21]

Pharmacodynamics and Receptor Binding Profile
The therapeutic efficacy of Ziprasidone is believed to be mediated through a combination of

antagonist activities at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[23][24][25] Like other

atypical antipsychotics, it exhibits a higher in vitro affinity for the 5-HT₂ₐ receptor compared to

the D₂ receptor.[26][27][28]

Ziprasidone's complex pharmacodynamic profile includes:

Potent Antagonism: High affinity for dopamine D₂, D₃, serotonin 5-HT₂ₐ, 5-HT₂C, and 5-HT₁D

receptors.[23][26]

Agonism: Functions as an agonist at the serotonin 5-HT₁ₐ receptor.[23][29]

Reuptake Inhibition: Moderately inhibits the synaptic reuptake of serotonin and

norepinephrine.[1][26][29]

Other Receptor Interactions: Shows moderate affinity for histamine H₁ receptors, which may

contribute to somnolence, and α₁-adrenergic receptors, which may explain observed

orthostatic hypotension.[23][24] It has no significant affinity for muscarinic M₁ cholinergic

receptors.[23][26]
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Caption: Simplified schematic of Ziprasidone's primary receptor interactions.

Table 3: In Vitro Receptor Binding Affinities (Ki) of Ziprasidone

Receptor Binding Affinity (Ki, nM) Reference(s)

Serotonin 5-HT₂ₐ 0.4 [23]

Serotonin 5-HT₂C 1.3 [23]

Serotonin 5-HT₁D 2 [23]

Serotonin 5-HT₁ₐ 3.4 [23]

Dopamine D₂ 4.8 [23]

Dopamine D₃ 7.2 [23]

α₁-Adrenergic 10 [23]

Histamine H₁ 47 [23]

Experimental Protocols
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This section outlines generalized methodologies for determining key physicochemical and

pharmacological parameters of Ziprasidone.

Solubility Determination (Shake-Flask Method)
The equilibrium solubility of Ziprasidone can be determined using the conventional shake-flask

method, which is a standard protocol for assessing the solubility of poorly water-soluble

compounds.[14]

Methodology:

Preparation: An excess amount of Ziprasidone (or its salt form) is added to a series of vials

containing a fixed volume of a specific solvent (e.g., purified water, phosphate buffer at

various pH levels).[14]

Equilibration: The vials are sealed and agitated in a temperature-controlled environment

(e.g., a shaker bath at 37°C) for a predetermined period (e.g., 2 to 72 hours) to ensure

equilibrium is reached.[14]

Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then

carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any

undissolved solid particles.[14]

Quantification: The concentration of dissolved Ziprasidone in the clear filtrate is determined

using a validated analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.[7][14]

Analysis: The experiment is performed in triplicate to ensure reproducibility, and the final

solubility is reported as the average concentration (e.g., in µg/mL or mg/mL).
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Caption: General experimental workflow for solubility determination.

Crystal Structure Determination (X-ray Powder
Diffraction)
The crystal structure of Ziprasidone salts is elucidated using X-ray powder diffraction (XRPD),

often with high-resolution synchrotron radiation for complex pharmaceutical compounds.[21]

[22]
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Methodology:

Sample Preparation: A finely powdered, homogenous sample of crystalline Ziprasidone
hydrochloride monohydrate is prepared.

Data Collection: The sample is exposed to a monochromatic X-ray beam. The diffracted X-

rays are detected as a function of the scattering angle (2θ).

Pattern Indexing: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed.

The peak positions are used to determine the unit cell parameters (a, b, c, α, β, γ) and the

crystal system.[22]

Structure Solution: The integrated intensities of the diffraction peaks are used to determine

the arrangement of atoms within the unit cell, leading to the solution of the crystal structure.

Refinement: The initial structural model is refined using methods like the Rietveld refinement,

where the calculated powder pattern is fitted to the experimental data to optimize atomic

positions and other structural parameters.[22] Density Functional Theory (DFT) may be used

to further optimize the geometry.[21][22]

Receptor Binding Affinity Assay (Radioligand Binding)
Receptor binding affinities (Ki values) are determined through competitive radioligand binding

assays using cell membranes expressing the specific human receptor of interest.

Methodology:

Membrane Preparation: Cell lines stably expressing a specific cloned human receptor (e.g.,

dopamine D₂ or serotonin 5-HT₂ₐ) are cultured, harvested, and homogenized to prepare

membrane fractions.

Assay Setup: The membrane preparations are incubated in a buffer solution containing a

known concentration of a specific radioligand (a radioactive molecule that binds with high

affinity to the target receptor).

Competitive Binding: Increasing concentrations of the test compound (Ziprasidone) are

added to the incubation mixture. Ziprasidone competes with the radioligand for binding to
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the receptor sites.

Separation and Detection: After reaching equilibrium, the bound radioligand is separated

from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound

to the membranes on the filter is quantified using a scintillation counter.

Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the

concentration of Ziprasidone that inhibits 50% of the specific radioligand binding) is

determined from this curve. The IC₅₀ is then converted to the inhibition constant (Ki) using

the Cheng-Prusoff equation, which accounts for the concentration and affinity of the

radioligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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